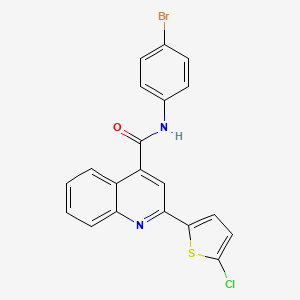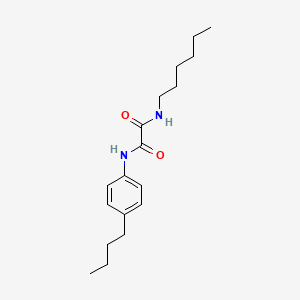![molecular formula C17H21N3OS B4709993 2-octyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4709993.png)
2-octyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
説明
2-octyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, also known as OTQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has shown promising results in scientific research.
作用機序
The mechanism of action of 2-octyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is not fully understood, but it is believed to involve the formation of a charge transfer complex with the target molecule. This compound has a high electron affinity and can easily accept electrons from the target molecule, leading to the formation of a stable complex. This complex can then be used for various applications, including hole-transporting in OLEDs, photosensitization in photodynamic therapy, and detection of metal ions and amyloid fibrils.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and good biocompatibility, making it suitable for biological applications. In vitro studies have shown that this compound can selectively target cancer cells and induce cell death through photodynamic therapy. This compound has also been shown to have antimicrobial properties, inhibiting the growth of both gram-positive and gram-negative bacteria.
実験室実験の利点と制限
2-octyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several advantages for lab experiments, including its high electron affinity, low toxicity, and good biocompatibility. However, the yield of this compound using current synthesis methods is relatively low, and the compound is expensive to produce. Additionally, this compound is sensitive to light and air, making it difficult to handle in lab experiments.
将来の方向性
There are several future directions for the research and development of 2-octyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one. One direction is to improve the synthesis methods to increase the yield and reduce the cost of production. Another direction is to explore the potential applications of this compound in other fields, such as catalysis and sensing. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in biomedicine.
科学的研究の応用
2-octyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biological imaging. In the field of organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In optoelectronics, this compound has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In biological imaging, this compound has been used as a fluorescent probe for the detection of amyloid fibrils and as a photosensitizer for cancer cell imaging.
特性
IUPAC Name |
2-octyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-2-3-4-5-6-7-12-15-19-20-16(21)13-10-8-9-11-14(13)18-17(20)22-15/h8-11H,2-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXZLAJPOOGGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=NN2C(=O)C3=CC=CC=C3N=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4709916.png)
![4-methyl-N-{[4-methyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4709923.png)
![5-{[6-tert-butyl-3-(ethoxycarbonyl)-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4709927.png)

![3-{3-[2-cyano-2-(4-nitrophenyl)vinyl]-1H-indol-1-yl}propanamide](/img/structure/B4709942.png)

![N-(2-(4-bromophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4709969.png)

![N-[2-(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B4709978.png)
![5-(4-nitrophenyl)-3-(3-phenoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4709984.png)
![2-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4709992.png)
![2-({4-ethyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4709995.png)
![2-(1,3-benzodioxol-5-ylmethylene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4710001.png)
